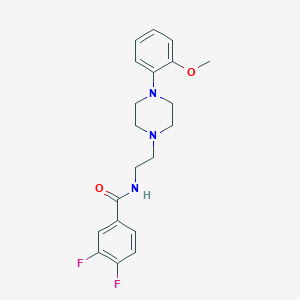
1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
CGRP Receptor Inhibition : One study developed a scalable, stereoselective synthesis for a CGRP receptor antagonist, highlighting the compound's potential in treating diseases by inhibiting the calcitonin gene-related peptide (CGRP) receptor (Cann et al., 2012).
Antidepressant Activities : Research on Lu AA21004, a compound with a piperazine moiety similar to the one , investigated its metabolism and identified the enzymes involved, indicating its development for treating major depressive disorder (Hvenegaard et al., 2012).
Antimicrobial and Antifungal Activities : A study on carboxamide compounds containing piperazine and arylsulfonyl moieties showed that some compounds exhibited favorable herbicidal activities and excellent antifungal activities, demonstrating their potential in agricultural and pharmaceutical applications (Wang et al., 2016).
Chemical Synthesis and Molecular Studies
Synthesis of Piperazine Derivatives : A process for preparing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, was established, showcasing the compound's role in central nervous system disorder treatments (Wei et al., 2016).
Sulfomethylation of Macrocycles : The sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous medium was described, illustrating a method for producing mixed-side-chain macrocyclic chelates, which are useful in creating contrast agents for medical imaging (van Westrenen & Sherry, 1992).
Molecular Modeling for Antimicrobial Activities : A study on the Schiff base derived from Sulfamerazine showed potent antibacterial and antifungal activity, with molecular modeling studies indicating the compound's interactions and potential as an antimicrobial agent (Othman et al., 2019).
Propiedades
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-3-8-17(21-20-13)22-11-9-14(10-12-22)18(23)19-15-4-6-16(7-5-15)26(2,24)25/h3-8,14H,9-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVQTDKUJFTALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2531933.png)
![2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2531937.png)
![1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2531938.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide](/img/structure/B2531943.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531944.png)
![N-(3-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2531946.png)





![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)
